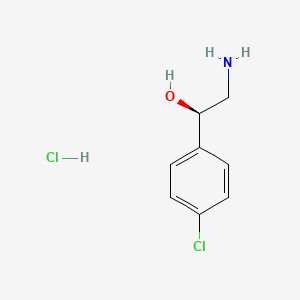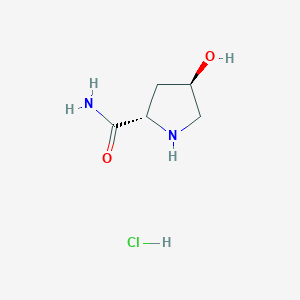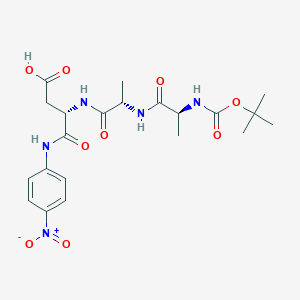
(R)-2-(4-chloro-phenyl)-2-hydroxy-ethylamine hydrochloride
Overview
Description
This compound is an amine derivative with a hydroxyl group and a chlorophenyl group attached to the carbon atom next to the amine. Amines are a class of organic compounds derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a central carbon atom bonded to a hydroxyl group, a chlorophenyl group, and an amine group. The exact structure and stereochemistry would depend on the specific synthesis conditions .Chemical Reactions Analysis
As an amine, this compound could potentially participate in a variety of chemical reactions, including acid-base reactions, alkylation, acylation, and others. The presence of the hydroxyl group could also enable reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and stereochemistry. As an amine, it would likely be a polar compound and could form hydrogen bonds. The presence of the chlorophenyl group could also influence its properties .Scientific Research Applications
Synthesis of Chiral Building Blocks
The compound serves as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for creating substances with desired optical activities, which is important in the development of pharmaceuticals where the chirality can significantly affect the drug’s efficacy and safety .
Precursor for Antidepressants
It can be used as a precursor in the synthesis of certain antidepressants. The presence of the chlorophenyl group is common in molecules that interact with serotonin receptors, which are targets for antidepressant drugs .
Development of Antihistamines
The structure of this compound suggests potential use in the development of antihistamines. The chlorophenyl moiety is a common feature in many antihistamine drugs, which are used to treat allergic reactions by blocking histamine receptors .
Research in Anti-Cancer Agents
There is potential for this compound to be used in cancer research, particularly in the synthesis of novel anti-cancer agents. The amino alcohol part of the molecule could be modified to create compounds that target specific pathways involved in cancer cell proliferation .
Catalysis in Organic Reactions
This compound may act as a ligand in catalytic processes, particularly in asymmetric synthesis. The chiral center could induce enantioselectivity, which is a valuable trait in producing single-enantiomer products in pharmaceuticals .
Molecular Probes in Neurological Studies
Due to its structural similarity to neurotransmitters, it could be used to create molecular probes for neurological studies. These probes can help in understanding neurotransmitter functions and in the development of treatments for neurological disorders .
Intermediate in Agrochemicals
The compound’s chemical structure makes it a candidate for an intermediate in the synthesis of agrochemicals. The chlorophenyl group is often seen in herbicides and insecticides, indicating potential applications in this field .
Material Science Applications
Lastly, it could find applications in material science, particularly in the creation of polymers with specific optical properties due to its chiral nature. This can be useful in creating materials for optical devices or sensors .
Future Directions
properties
IUPAC Name |
(1R)-2-amino-1-(4-chlorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMQBTSMAZWEOT-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875467-74-6 | |
| Record name | (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1374352.png)




![2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374357.png)
![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)




![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)
